molecular formula C19H21FN4O3S B606730 (Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate

(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate

Cat. No.: B606730
M. Wt: 404.5 g/mol
InChI Key: DIXMMXNNKLCLOM-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CLP 290 is a carbamate prodrug form of the K+/Cl- cotransporter 2 (KCC2) activator CLP 257.1 It increases the mechanical paw withdrawal threshold in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats when administered at a dose of 100 mg/kg. CLP 290 (35 mg/kg) also restores stepping ability, as well as increases body weight support and stride length, in a mouse model of paralysis induced by staggered spinal lesions.
Novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters
CLP-290 is a novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters.

Scientific Research Applications

Tautomerism and Structural Properties

  • Tautomerism and Stability : A compound exhibiting structural similarity, 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, demonstrates tautomerism. It exists as a zwitterion in crystal form but shows instability in solution, leading to various transformation products. These products have been structurally characterized using NMR spectroscopy and X-ray analysis, highlighting the complex behavior of related compounds in different states (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Biological Activity and Applications

  • Antimicrobial Activity : Some derivatives containing the thiazole moiety, similar to the compound , have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications of related compounds in developing new antimicrobial agents (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
  • Antimycobacterial Properties : Derivatives of thiazole-piperidine, structurally related to the compound, have shown promising results in inhibiting Mycobacterium tuberculosis. This indicates the potential of similar compounds in the treatment of tuberculosis (Jeankumar et al., 2013).
  • Anticancer Activity : Research on pyridazinone derivatives with structural resemblance has indicated potential antioxidant activity, suggesting possible applications in cancer treatment. Molecular docking studies have further supported their effectiveness (Mehvish & Kumar, 2022).

Biochemical Analysis

Biochemical Properties

CLP-290 plays a significant role in biochemical reactions, particularly in the context of neurological function. It interacts with the KCC2 transporter, a neuron-specific K±Cl− cotransporter . The activation of KCC2 by CLP-290 can restore Cl- transport in neurons, which is crucial for maintaining the robustness of GABAA-mediated inhibition .

Cellular Effects

CLP-290 has profound effects on various types of cells and cellular processes. It activates spinal inhibitory interneurons and restores physiological neuronal activity in the spinal cord . This restoration of neuronal activity can lead to functional recovery in animal models of spinal cord injury . Additionally, CLP-290 can significantly lower blood arginine-vasopressin (AVP) and glucose levels in STZ rats .

Molecular Mechanism

The molecular mechanism of action of CLP-290 involves its interaction with the KCC2 transporter. By activating KCC2, CLP-290 enhances the activity of this transporter, leading to the restoration of Cl- transport in neurons . This restoration of Cl- transport can counteract the neuronal hyperactivity that is often associated with certain neurological and psychiatric conditions .

Temporal Effects in Laboratory Settings

The effects of CLP-290 can change over time in laboratory settings. For instance, long-term treatment with CLP-290 can protect against the deterioration of learning and cortical hyperactivity

Dosage Effects in Animal Models

The effects of CLP-290 can vary with different dosages in animal models. For example, in a study involving morphine-treated rats, CLP-290 (administered via oral gavage at a dose of 100 mg/kg twice a day for 7 days) was found to enhance KCC2 activity and restore Cl- transport in neurons, thereby preventing morphine-induced hyperalgesia .

Metabolic Pathways

Given its interaction with the KCC2 transporter, it is likely that CLP-290 is involved in pathways related to ion transport in neurons .

Transport and Distribution

Given its role as a KCC2 activator, it is likely that CLP-290 interacts with transporters or binding proteins related to this transporter .

Subcellular Localization

Given its role as a KCC2 activator, it is likely that CLP-290 is localized in areas of the cell where KCC2 is present .

Properties

IUPAC Name

[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXMMXNNKLCLOM-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 3
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 5
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 6
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.